2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It is known that triazole compounds, in general, play a significant role in combating fungal infections . They are also pointed out as valuable antimicrobial agents .
Biochemical Pathways
It is known that triazole compounds can exhibit broad-spectrum antibacterial activity .
Pharmacokinetics
The compound’s storage temperature is recommended to be at room temperature, preferably in a cool and dark place, less than 15°c .
Result of Action
Compounds with similar structures have shown promising antiviral activity and significant in vitro activity against certain bacteria .
Action Environment
It is known that the compound’s stability can be influenced by storage conditions .
Preparation Methods
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with ethyl acetoacetate, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often using catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent.
Biological Research: This compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is unique due to its specific triazole-pyridine structure. Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its antibacterial activity.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for various therapeutic applications.
These compounds share the triazole ring but differ in their fused ring systems, leading to variations in their chemical properties and biological activities.
Biological Activity
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings.
Chemical Structure and Properties
The compound is classified under the triazolo-pyridine derivatives, characterized by a triazole ring fused with a pyridine structure. Its chemical formula is C8H12N4, and it is often studied in the context of its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain triazolo derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (a group of antibiotic-resistant bacteria). The biological activity often correlates with structural modifications in the triazole ring and the presence of amino side chains .
Anticancer Activity
A notable aspect of this compound is its antiproliferative effects against cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Some studies indicate that this compound can inhibit key signaling pathways involved in cancer cell proliferation by targeting specific kinases such as c-Met and VEGFR-2. This inhibition leads to reduced cell growth and induced apoptosis in cancer cells .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Study 1: Antimycobacterial Activity
A study synthesized several triazolo-pyridine derivatives to evaluate their antimycobacterial activity. The results indicated that modifications in the triazole position significantly affected their potency against M. tuberculosis, with some compounds demonstrating selective activity against drug-sensitive strains .
Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, several derivatives were tested for their antiproliferative effects. The most promising derivative exhibited an IC50 value of 0.98 µM against A549 cells. The study highlighted that these compounds could induce apoptosis through the inhibition of c-Met signaling pathways .
Data Summary
Activity Type | Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Varies | Disruption of metabolic pathways |
Anticancer | MCF-7 | 1.05 | Kinase inhibition |
A549 | 0.98 | Induction of apoptosis |
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNUBXUNMZSEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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